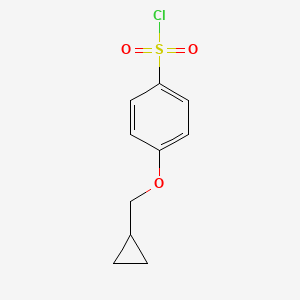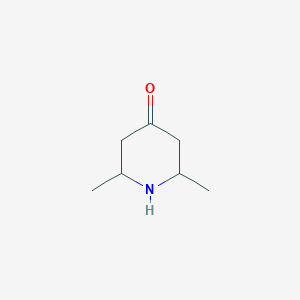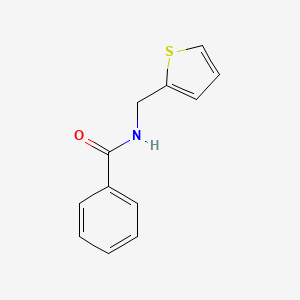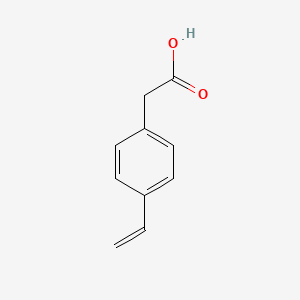
GUANIDINE, (p-BROMOBENZYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine is an organic compound with the formula HN=C(NH2)2. It was first prepared by Adolph Strecker in 1861 from guanine, which had been obtained from guano . The compound has been detected in small amounts in a variety of plant and animal products . Guanidine and its derivatives play a crucial role in the metabolism of living organisms .
Synthesis Analysis
Guanidine is readily prepared from calcium cyanamide. This, when heated with water, gives dicyandiamide, which gives a good yield of guanidine when fused with an ammonium salt . A variety of other syntheses are known, some of which—the reduction of tetranitromethane and the action of ammonia on carbonyl chloride, for example—give a simple indication of the constitution of the compound .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . Since the guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .Chemical Reactions Analysis
The guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is immensely promising .Physical And Chemical Properties Analysis
Guanidine is a colorless crystalline solid that absorbs water and carbon dioxide from the air and is thus not easy to prepare pure . Guanidine as a base is much stronger than the majority of organic bases; its aqueous solutions have a conductivity approaching that of the alkali hydroxides and it forms stable salts even with acids as weak as boric and silicic acids .Wirkmechanismus
Safety and Hazards
Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia) . Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors, and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
46123-79-9 |
|---|---|
Produktname |
GUANIDINE, (p-BROMOBENZYL)- |
Molekularformel |
C8H10BrN3 |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI-Schlüssel |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Kanonische SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Andere CAS-Nummern |
46123-79-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)
